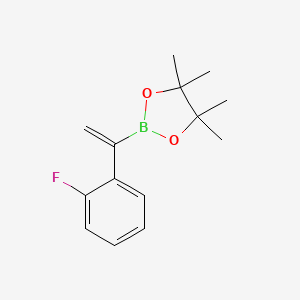

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated aromatic substituent and a vinyl group. Its structure comprises a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl) and a styrenyl moiety substituted with a fluorine atom at the ortho position of the phenyl ring. This compound is of interest in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the electron-withdrawing fluorine substituent, which modulates reactivity and stability .

Propiedades

Fórmula molecular |

C14H18BFO2 |

|---|---|

Peso molecular |

248.10 g/mol |

Nombre IUPAC |

2-[1-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BFO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 |

Clave InChI |

YWXWCZXQPPXLIN-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2F |

Origen del producto |

United States |

Métodos De Preparación

Reaction Scheme

Vinyl halide (or equivalent) + 2-fluorophenylboronic acid derivative → Vinyl boronate ester

Reaction Conditions

Mechanism

- Oxidative Addition: Palladium catalyst inserts into the C–X bond of the vinyl halide.

- Transmetalation: The boronic ester transfers its vinyl group to palladium.

- Reductive Elimination: Formation of the C–C bond, yielding the vinyl boronate ester.

This approach is well-documented for synthesizing the target compound, especially when starting from 2-fluorophenyl halides or related precursors.

Borylation of Vinyl Precursors

An alternative route involves the direct borylation of vinyl compounds, often facilitated by transition metal catalysis, such as nickel or copper complexes, under inert conditions.

Procedure

- Use of bis(pinacolato)diboron (B₂pin₂) as the boron source.

- Catalysis with nickel or copper complexes.

- Reaction typically conducted at elevated temperatures (80–120°C).

- Solvent: Toluene or DME (dimethoxyethane).

Research Findings

A study demonstrated the stereoselective formation of vinyl boronate esters via diboration of ketones followed by elimination, which can be adapted for vinyl derivatives bearing fluorine substituents. Acid catalysis (e.g., tosic acid) facilitates elimination, yielding the vinyl boronate ester with high selectivity.

Preparation via Nucleophilic Substitution and Elimination

In some cases, the synthesis involves nucleophilic addition of boron reagents to suitable precursors, followed by elimination steps to generate the vinyl boronate.

Example

- Starting from 2-fluorophenyl compounds bearing suitable leaving groups.

- Treatment with boron reagents under basic conditions.

- Acid-mediated elimination to form the vinyl linkage.

This method, however, is less common due to lower selectivity and yield compared to cross-coupling.

Synthesis from Dichloromethyl Boronic Acid Derivatives

A notable method involves the synthesis of boronic esters from dichloromethyl boronic acids, followed by functional group transformations to introduce the vinyl group.

Key Steps

- Formation of dichloromethyl boronic acid derivatives.

- Reaction with appropriate aldehydes or ketones under reductive conditions.

- Elimination or dehydration steps to generate the vinyl boronate.

This approach is detailed in organic synthesis literature and can be adapted for fluorinated phenyl derivatives.

Reaction Optimization and Purification

- Purification Techniques: Flash chromatography using hexane/ethyl acetate gradients, recrystallization from ethanol/water mixtures, and inert atmosphere handling to prevent hydrolysis.

- Characterization: Confirmed via NMR spectroscopy (¹H, ¹¹B, ¹⁹F), IR spectroscopy (B–O stretches, aromatic C–F vibrations), and HRMS.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation between its vinylboronate group and aryl/vinyl halides. The reaction proceeds via a palladium-catalyzed mechanism:

-

Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., bromobenzene) to form a Pdᴵᴵ complex.

-

Transmetalation : The boronate ester transfers its vinyl group to the Pdᴵᴵ center.

-

Reductive Elimination : The Pdᴵᴵ complex releases the coupled product (e.g., styrene derivative) and regenerates Pd⁰.

Experimental data from analogous fluorophenylvinyl boronate esters (e.g., 4-fluoro derivatives) demonstrate yields exceeding 70% under optimized conditions .

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Substrate | Catalyst System | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | THF | 85% | |

| Vinyl Chloride | Pd(OAc)₂/XPhos | CsF | Dioxane | 78% |

Acid-Catalyzed Elimination Reactions

The compound can participate in acid-mediated eliminations to generate trisubstituted alkenes. For example, treatment with p-toluenesulfonic acid (TsOH) in dichloromethane promotes E1 elimination, yielding Z-olefins with stereoselectivity (>12:1 Z:E ratio) .

Mechanism :

-

Protonation of the β-hydroxyboronate intermediate.

-

Formation of a carbocation stabilized by the fluorophenyl group.

-

Deprotonation to generate the thermodynamically favored Z-alkene.

Table 2: Acid-Catalyzed Elimination Performance

| Acid | Temperature | Time | Product Isomer Ratio (Z:E) | Yield | Source |

|---|---|---|---|---|---|

| TsOH | 50°C | 24 h | 12.5:1 | 71% | |

| H₂SO₄ | 80°C | 12 h | 8:1 | 65% |

Copper-Catalyzed Diboration Followed by Elimination

In a two-step process, the compound forms via copper-catalyzed diboration of ketones followed by acid treatment. For example, diboration of acetophenone derivatives with bis(pinacolato)diboron (B₂pin₂) and a Cu(I) catalyst generates α-hydroxyboronates, which undergo elimination to yield the final vinylboronate .

Key Variables :

-

Electron-deficient aryl ketones react faster than electron-rich analogs.

-

Catalyst loading (3–5 mol% Cu) and temperature (50–80°C) significantly impact conversion rates.

Stability and Handling Considerations

The compound is stabilized with additives like phenothiazine (0.1%) to prevent polymerization . It is sensitive to moisture and oxygen, requiring storage under inert gas at –20°C .

Aplicaciones Científicas De Investigación

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: Used in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions in the presence of a palladium catalyst. This process involves the transfer of the boron-bound organic group to the palladium center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates.

Comparación Con Compuestos Similares

Table 1: Key Fluorophenyl Derivatives

Key Findings :

- Electronic Effects : The ortho-fluorine in the target compound introduces steric hindrance and electron-withdrawing effects, reducing rotational freedom and enhancing stability compared to para- or meta-fluorinated analogs .

- Reactivity: The vinyl group enables participation in diastereoselective reactions (e.g., hydroboration) that non-vinyl analogs cannot undergo .

Vinyl-Substituted Boronate Esters

Table 2: Vinyl-Modified Derivatives

Key Findings :

- Steric vs. Electronic Trade-offs: The target compound’s mono-fluorinated vinyl group balances steric accessibility (cf. diphenylvinyl derivatives) and electronic activation (cf. non-fluorinated styryl analogs) .

- Synthetic Yields : Vinyl boronate esters typically exhibit moderate-to-high yields (52–77%), with fluorinated variants requiring stringent anhydrous conditions .

Functionalized Boronate Esters in Cross-Coupling Reactions

Table 3: Reactivity in Suzuki-Miyaura Couplings

Key Findings :

- Role of Fluorine: Fluorine substituents improve oxidative stability but may require elevated temperatures for coupling compared to non-fluorinated analogs .

- Vinyl Group Advantage : The target compound’s vinyl moiety facilitates π-π interactions in transition states, accelerating transmetalation steps .

Actividad Biológica

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H16BFO2

- Molecular Weight : 222.07 g/mol

- CAS Number : 876062-39-4

- IUPAC Name : 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Physical Form : Colorless liquid with a purity of ≥98.0% .

The biological activity of 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its interactions with various biological targets through the boron atom's ability to form complexes with nucleophiles. This property is critical in its role as a potential therapeutic agent.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity by binding to specific sites and altering signaling pathways.

- Antioxidant Activity : The presence of the fluorophenyl group may enhance its ability to scavenge free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. For example:

- In vitro assays demonstrated that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- A study reported that compounds similar to 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed promising results in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

Research indicates that certain boron compounds possess antimicrobial properties:

- A comparative analysis revealed that dioxaborolanes exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic functions .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on MCF-7 breast cancer cells; showed IC50 values indicating potent activity. |

| Study 2 | Assessed antimicrobial efficacy against E. coli; demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study 3 | Evaluated the compound's antioxidant capacity using DPPH assay; results indicated significant free radical scavenging activity. |

Q & A

What are the optimal synthetic routes for preparing 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via transition metal-catalyzed cross-coupling or nucleophilic substitution. A common approach involves reacting halogenated precursors (e.g., iodopentyl derivatives) with organometallic reagents (e.g., Zn or Grignard) under inert conditions. For example, GP-7 and GP-8 protocols (used for analogous dioxaborolanes) employ column chromatography (silica gel, acetone/DCM gradients) and preparative TLC (EtOAc/hexanes) for purification, achieving high purity .

Methodological Insight : Optimize stoichiometry of boron-containing precursors and control reaction temperature (40–60°C) to minimize byproducts. Use anhydrous solvents to prevent hydrolysis of the dioxaborolane ring.

How can stereoselectivity (Z/E isomerism) be controlled during the synthesis of vinyl-substituted dioxaborolanes like this compound?

Advanced Research Question

Stereoselectivity in vinylboronate synthesis is influenced by catalyst choice and reaction mechanism. For example, Fe-catalyzed radical pathways favor Z-selectivity (up to 44:1 Z:E ratio) via steric control during radical recombination . Alternatively, Pd-catalyzed couplings may require chiral ligands to enforce stereochemistry.

Data Contradiction Analysis : While Fe-based methods excel in Z-selectivity, Pd systems offer broader substrate compatibility but lower stereocontrol. Validate isomer ratios via ¹H NMR (olefinic proton splitting patterns) and compare with literature protocols .

What characterization techniques are critical for confirming the structure and purity of this boronate ester?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.5–6.5 ppm), fluorophenyl aromatic signals, and dioxaborolane methyl groups (δ 1.2–1.3 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and vinyl C=C bonds (~1600 cm⁻¹) .

Methodological Note : Always compare spectra with synthesized analogs (e.g., reports 63–77% yields for related compounds) to identify impurities.

How does the 2-fluorophenyl substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The electron-withdrawing fluorine atom enhances electrophilicity of the boronate, accelerating transmetallation with Pd catalysts. However, steric hindrance from the ortho-fluorine may reduce coupling efficiency with bulky aryl halides.

Experimental Design : Compare coupling rates with meta- or para-fluorophenyl analogs. Use kinetic studies (e.g., monitoring Pd intermediate formation via UV-Vis) to quantify electronic effects .

What strategies mitigate hydrolysis or protodeboronation of this compound under aqueous conditions?

Advanced Research Question

The dioxaborolane ring is sensitive to moisture. Strategies include:

- Stabilization via Fluorine : The 2-fluorophenyl group’s electron-withdrawing effect reduces boron’s Lewis acidity, slowing hydrolysis .

- Lyophilization : Store the compound as a lyophilized solid under argon .

Data Analysis : Monitor stability via ¹H NMR in D₂O/CD₃CN mixtures; hydrolysis products (e.g., boronic acids) show distinct NMR shifts .

Can computational modeling predict the compound’s reactivity in novel catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) calculations can model transition states in cross-coupling or radical reactions. For example, calculate activation energies for Pd-mediated transmetallation or Fe-catalyzed radical pathways to prioritize experimental conditions .

Methodological Example : Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometry and compute Fukui indices for boron center reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.